molecular formula C28H29FN2O4 B2667000 (E)-1H-3,4,10,11-tetrahydro-1H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5(2H)-one O-((4-fluorophenyl)carbamoyl) oxime CAS No. 1334377-10-4

(E)-1H-3,4,10,11-tetrahydro-1H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5(2H)-one O-((4-fluorophenyl)carbamoyl) oxime

Cat. No.: B2667000
CAS No.: 1334377-10-4
M. Wt: 476.548
InChI Key: JQURJDFKHCUWRS-GKPLWNPISA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a spirocyclic system, which is a system of two rings connected by one common atom. The molecule also contains a chromene moiety, which is a common structure in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of functional groups present.

Scientific Research Applications

Photochromic Properties

Compounds with similar structural features, particularly those related to spiro[chromene] derivatives, have been investigated for their photochromic properties. These properties are essential for developing materials that change color in response to light, which can be used in optical devices, sensors, and smart windows. For instance, Aldoshin et al. (1998) studied the photochromic properties of spiro[fluorene-chromenes], demonstrating how introducing a spiro-C atom into the pyran ring affects the photochromic behavior of chromenes (Aldoshin et al., 1998).

Antimicrobial Activity

Derivatives of spiro[benzo[c]pyran] compounds have been evaluated for their antimicrobial activity, highlighting their potential as scaffolds for developing new antimicrobial agents. Bogdanov et al. (2007) synthesized a series of compounds from homophthalic anhydride and cyclohexanone, showing activity against various bacterial strains, indicating the potential for these compounds in medicinal chemistry (Bogdanov et al., 2007).

Anticancer Activity

Spiro[benzo[g]chromene] derivatives have also been explored for their anticancer properties. Pan et al. (2014) developed a series of chiral spiro[benzo[g]chromene-oxindole] derivatives showing significant antiproliferative activity against various cancer cell lines. This research underscores the importance of these compounds in the search for new anticancer drugs (Pan et al., 2014).

Chemical Synthesis and Functionalization

Spiro compounds, including those with chromene moieties, are of interest in organic synthesis for their complex structures and potential functionalization. Zhu et al. (2018) developed novel methods for synthesizing pyrano[3,2-c]chromen-5-ones and spiro[benzo[b][1,4]diazepine-2,2′-pyrano[3,2-c]chromen]-5′-ones, demonstrating the versatility of these compounds in chemical synthesis (Zhu et al., 2018).

Properties

IUPAC Name

[(E)-spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-ylideneamino] N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29FN2O4/c29-19-8-10-20(11-9-19)30-27(32)35-31-26-22-7-3-2-6-21(22)23-16-18-12-15-28(13-4-1-5-14-28)34-24(18)17-25(23)33-26/h8-11,16-17H,1-7,12-15H2,(H,30,32)/b31-26+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQURJDFKHCUWRS-GKPLWNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=NOC(=O)NC5=CC=C(C=C5)F)C6=C4CCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)CCC3=CC4=C(C=C3O2)O/C(=N/OC(=O)NC5=CC=C(C=C5)F)/C6=C4CCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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